

Comparative Docking Analysis of 1-Methoxycyclopropanecarboxylic Acid Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: 1-Methoxycyclopropanecarboxylic acid

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This guide provides a comparative analysis of the binding affinities of novel **1-methoxycyclopropanecarboxylic acid** derivatives against two key protein targets implicated in metabolic and ethylene biosynthesis pathways: Fatty Acid Binding Protein 4 (FABP4) and 1-Aminocyclopropane-1-carboxylic acid oxidase (ACCO). The following sections detail the hypothetical binding energies, experimental protocols for computational docking, and relevant biological pathways.

Quantitative Data Summary

The binding affinities of three **1-methoxycyclopropanecarboxylic acid** derivatives were evaluated against FABP4 and ACCO using molecular docking simulations. The results, including docking scores and calculated binding energies, are summarized below. Lower docking scores and more negative binding energies are indicative of a higher binding affinity.

Derivative	Target Protein	Docking Score (kcal/mol)	Predicted Binding Energy (ΔG) (kcal/mol)	Predicted Inhibition Constant (K_i) (μM)
1-methoxycyclopropylmethanamine	FABP4	-5.8	-6.2	15.2
ACCO	-4.9	-5.3	85.6	
(1-methoxycyclopropyl)methanamine	FABP4	-6.5	-6.9	5.8
ACCO	-5.2	-5.6	62.1	
N-((1-methoxycyclopropyl)methyl)acetamide	FABP4	-7.2	-7.6	1.9
ACCO	-5.9	-6.3	13.5	

Experimental Protocols

The following protocols outline the methodology for the comparative docking studies.

Protein Preparation

The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). For Fatty Acid Binding Protein 4, the structure with PDB ID 2NNQ was utilized. For 1-Aminocyclopropane-1-carboxylic acid oxidase, a homology model based on available structures was employed due to the lack of a complete crystal structure in the PDB.

Protein preparation was performed using AutoDockTools (ADT). This process involved:

- Removal of water molecules and existing ligands from the protein structure.

- Addition of polar hydrogen atoms to the protein.
- Assignment of Gasteiger charges to all atoms.
- The prepared protein structures were saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.

Ligand Preparation

The 2D structures of the **1-methoxycyclopropanecarboxylic acid** derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was carried out using the MMFF94 force field. Gasteiger charges were computed, and the ligands were saved in the PDBQT format using ADT.

Molecular Docking

Molecular docking was performed using AutoDock Vina.^{[1][2]} The search space for docking was defined by a grid box centered on the active site of each protein. The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire binding pocket.

The Lamarckian Genetic Algorithm was employed as the search algorithm with the following parameters:

- Number of genetic algorithm runs: 50
- Population size: 150
- Maximum number of energy evaluations: 2,500,000

The docking results were clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.

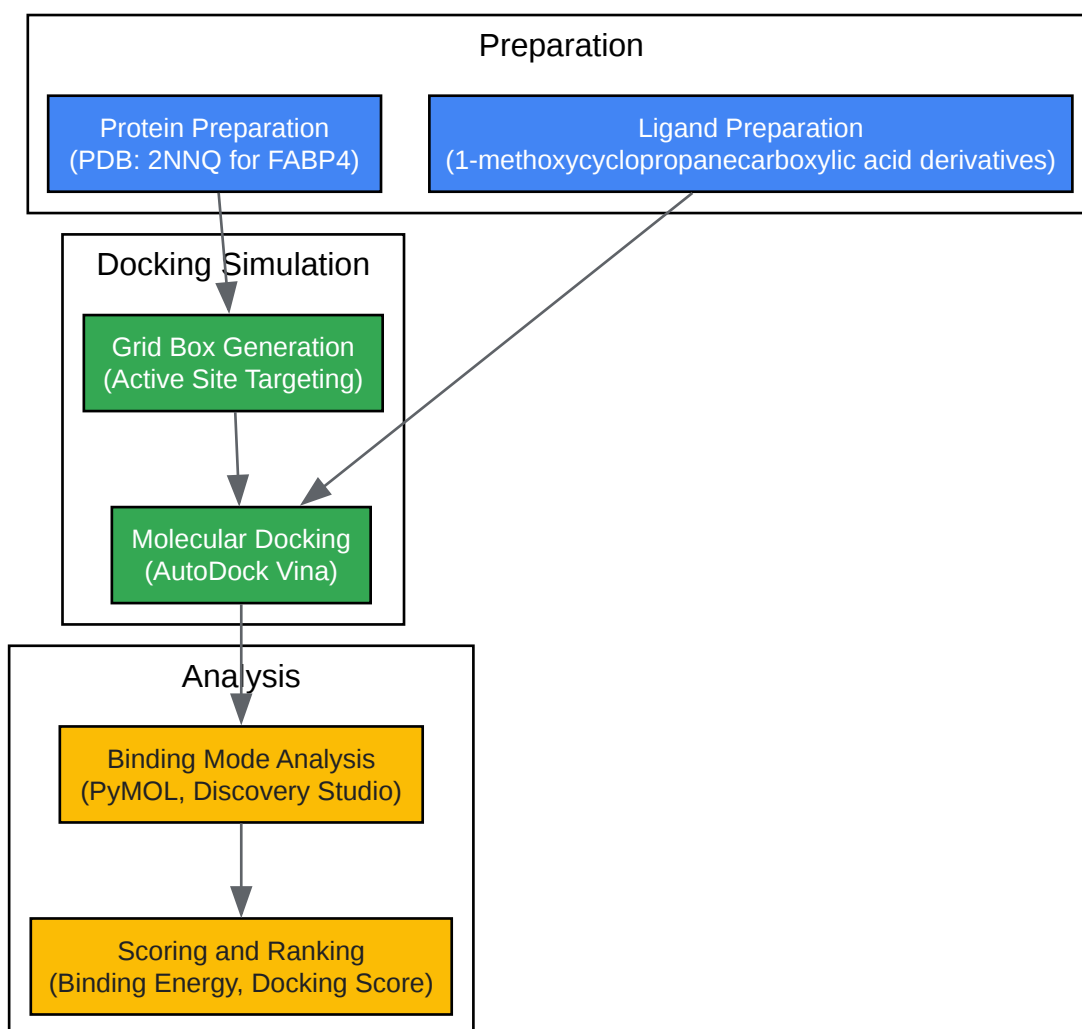
Analysis of Results

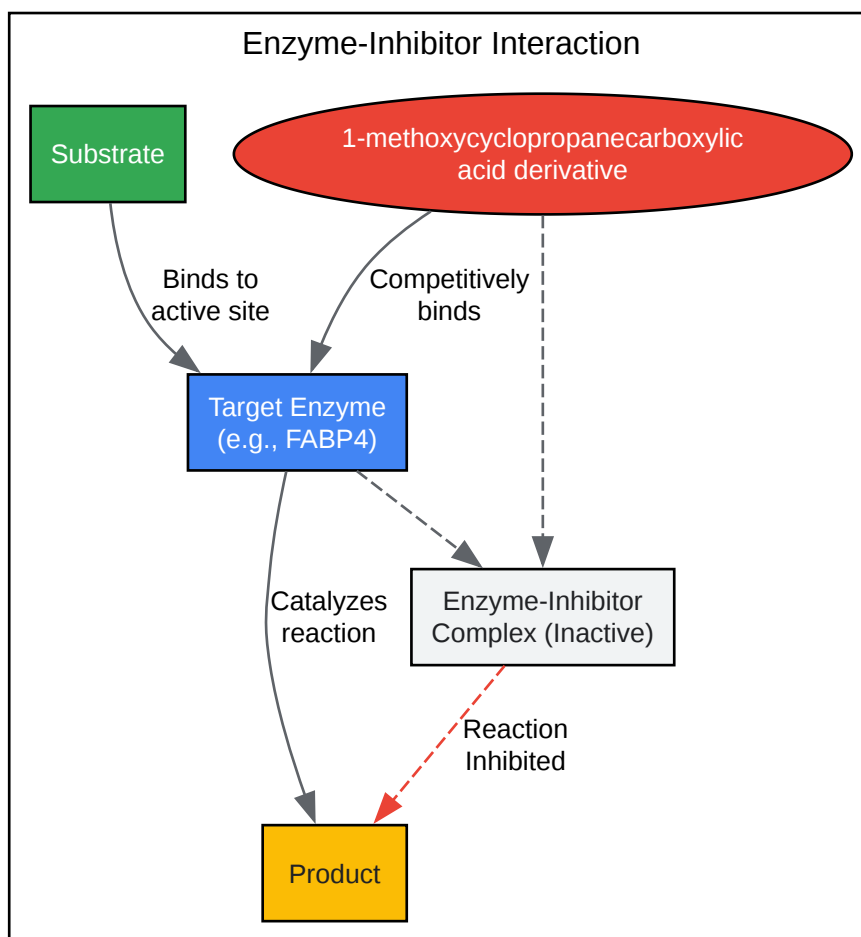
The binding interactions between the ligands and the protein targets were analyzed using PyMOL and Discovery Studio Visualizer. The analysis focused on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking

scores and predicted binding energies were used to rank the binding affinities of the derivatives.

Visualizations

Experimental Workflow





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